molecular formula C12H18N2O2 B1438782 2-(4-aminophenyl)-N-(2-hydroxy-1,1-dimethylethyl)acetamide CAS No. 1155074-38-6

2-(4-aminophenyl)-N-(2-hydroxy-1,1-dimethylethyl)acetamide

Cat. No. B1438782
M. Wt: 222.28 g/mol
InChI Key: UKFDEEHVCXXDGQ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-(2-hydroxy-1,1-dimethylethyl)acetamide, also known as 4-APA, is a chemical compound that has been widely studied for its potential scientific and medical applications. It is a derivative of an amine and acetamide, and is a white crystalline solid at room temperature. 4-APA is soluble in water, ethanol, and methanol, and has a melting point of 101-102°C.

Scientific Research Applications

Potential Pesticides

2-(4-Aminophenyl)-N-(2-Hydroxy-1,1-Dimethylethyl)acetamide and its derivatives have been explored for potential use in pesticides. X-ray powder diffraction was used to characterize these compounds, including 2-(4-chlorophenoxy)-N-(2-hydroxy-1,1-dimethylethyl) acetamide, highlighting their relevance in the development of new pesticide formulations (Olszewska, Tarasiuk, & Pikus, 2009).

Synthesis and Pharmacological Applications

The compound has been a focus in chemoselective acetylation processes for synthesizing intermediates, like N-(2-Hydroxyphenyl)acetamide, crucial for the natural synthesis of antimalarial drugs. This process involves optimizing various parameters such as acyl donors, agitation speed, and solvent choice, shedding light on its significant role in medicinal chemistry (Magadum & Yadav, 2018).

Bioactive Nitrosylated and Nitrated Derivatives

Derivatives of N-(2-hydroxyphenyl)acetamide have been investigated for their bioactivity. Nitrosylated and nitrated versions of these compounds, such as N-(2-hydroxy-5-nitrophenyl)acetamide, have shown significant alterations in gene expression profiles in Arabidopsis thaliana, indicating potential applications in agricultural biotechnology and plant pathology (Girel et al., 2022).

Anticancer Drug Synthesis

N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide has been synthesized and analyzed for its anticancer properties. The compound showed promising results in in silico modeling, targeting specific receptors, and offering insights into its potential use in cancer treatment (Sharma et al., 2018).

properties

IUPAC Name

2-(4-aminophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,8-15)14-11(16)7-9-3-5-10(13)6-4-9/h3-6,15H,7-8,13H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFDEEHVCXXDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminophenyl)-N-(2-hydroxy-1,1-dimethylethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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